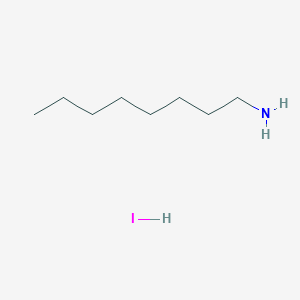
4,5,6-Trichloro-2-fluoropyrimidine
Descripción general
Descripción
4,5,6-Trichloro-2-fluoropyrimidine is a synthetic organic chemical compound that has a wide range of applications in scientific research and lab experiments. It is a member of the pyrimidine family and is composed of four chlorine atoms and two fluorine atoms. It is a colorless crystalline solid with a molecular weight of 205.47 g/mol and a melting point of 126-127 °C. 4,5,6-Trichloro-2-fluoropyrimidine has been studied for its potential use in a variety of scientific research applications, including as a biochemical and physiological agent, and as a reagent for synthesizing other compounds.
Aplicaciones Científicas De Investigación
Fluoropyrimidine-Induced Cardiotoxicity
Fluoropyrimidines, including derivatives like 5-fluorouracil, are primarily used in cancer treatment. They have been studied for their cardiotoxic effects, which, though rare, can be life-threatening. The pathogenesis of fluoropyrimidine-induced cardiotoxicity (FIC) involves coronary vasospasm, endothelium and cardiomyocytes damage, and toxic metabolites, highlighting the need for further research in this area (Depetris et al., 2018).
Kinase Inhibitors Synthesis
The synthesis of 2,4-disubstituted-5-fluoropyrimidines has been explored for their potential as kinase inhibitors in cancer therapy. These novel compounds demonstrate the versatility of fluoropyrimidine derivatives in medicinal chemistry (Wada et al., 2012).
Synthesis of Fluoropyrimidine Derivatives
A study reported an efficient method to synthesize 2,6-disubstituted 4-fluoropyrimidines, showcasing their role as valuable building blocks in medicinal chemistry, particularly for drug development (Liu et al., 2019).
Noninvasive Drug Studies
Fluoropyrimidines have been pivotal in noninvasive drug studies using techniques like PET and MRI. Their unique properties aid in better understanding the drug's mechanism of action and optimizing chemotherapy for individual patients (Wolf et al., 2003).
Tubulin Inhibition Mechanism
Triazolopyrimidines, another class of fluoropyrimidine derivatives, have been synthesized as anticancer agents. They exhibit a unique mechanism of tubulin inhibition, different from traditional drugs, and show potential in overcoming multidrug resistance (Zhang et al., 2007).
Propiedades
IUPAC Name |
4,5,6-trichloro-2-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3FN2/c5-1-2(6)9-4(8)10-3(1)7 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBERRJNSMLTFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Trichloro-2-fluoropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















